molecular formula C8H5Br3 B14692640 2,3,4-Tribromostyrene CAS No. 30157-74-5

2,3,4-Tribromostyrene

Cat. No.: B14692640
CAS No.: 30157-74-5
M. Wt: 340.84 g/mol
InChI Key: DOTSLXAPJSPHJZ-UHFFFAOYSA-N
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Description

2,3,4-Tribromostyrene is an organic compound with the molecular formula C8H5Br3. It is a derivative of styrene, where three bromine atoms are substituted at the 2nd, 3rd, and 4th positions of the benzene ring. This compound is known for its significant applications in various fields, including its use as a flame retardant in industrial products .

Preparation Methods

The synthesis of 2,3,4-Tribromostyrene typically involves the bromination of styrene or its derivatives. One common method includes the use of phase transfer catalysts to facilitate the removal of hydrogen bromide in a two-phase system. The phases consist of an aqueous solution containing an alkali metal hydroxide and an organic phase containing β-bromoethyltribromobenzene in an alcohol solvent . Another method involves the bromination of styrene using bromine in the presence of a catalyst under controlled conditions .

Chemical Reactions Analysis

2,3,4-Tribromostyrene undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, alkali metal hydroxides, and phase transfer catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 2,3,4-Tribromostyrene exerts its effects, particularly as a flame retardant, involves the release of bromine radicals during combustion. These radicals interfere with the combustion process by capturing free radicals, thereby inhibiting the propagation of the flame. The molecular targets and pathways involved in this process are primarily related to the disruption of the free radical chain reactions that sustain combustion .

Comparison with Similar Compounds

2,3,4-Tribromostyrene can be compared with other brominated styrene derivatives such as 2,4,6-tribromostyrene and pentabromostyrene. While all these compounds serve as flame retardants, this compound is unique due to its specific bromination pattern, which provides distinct reactivity and stability properties .

Similar Compounds

  • 2,4,6-Tribromostyrene
  • Pentabromostyrene
  • 2,3,5-Tribromostyrene

These compounds share similar applications but differ in their chemical properties and reactivity due to the different positions of bromine atoms on the benzene ring.

Properties

CAS No.

30157-74-5

Molecular Formula

C8H5Br3

Molecular Weight

340.84 g/mol

IUPAC Name

1,2,3-tribromo-4-ethenylbenzene

InChI

InChI=1S/C8H5Br3/c1-2-5-3-4-6(9)8(11)7(5)10/h2-4H,1H2

InChI Key

DOTSLXAPJSPHJZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=C(C=C1)Br)Br)Br

Origin of Product

United States

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